molecular formula C8H15NO2 B11749351 1-(Morpholin-2-yl)butan-2-one

1-(Morpholin-2-yl)butan-2-one

Cat. No.: B11749351
M. Wt: 157.21 g/mol
InChI Key: BXQWAMZVGJPGSP-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)butan-2-one (CAS: 1599211-53-6) is a ketone derivative featuring a morpholine ring substituted at the second position of a butan-2-one backbone. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-morpholin-2-ylbutan-2-one

InChI

InChI=1S/C8H15NO2/c1-2-7(10)5-8-6-9-3-4-11-8/h8-9H,2-6H2,1H3

InChI Key

BXQWAMZVGJPGSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CNCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(Morpholin-2-yl)butan-2-one often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Common Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can yield corresponding oxides.
  • Reduction : Produces different derivatives depending on reagents used.
  • Substitution : The morpholine ring can participate in substitution reactions, leading to various products.

Chemistry

1-(Morpholin-2-yl)butan-2-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that may exhibit novel chemical properties or biological activities.

Biology

Research has indicated that compounds containing morpholine rings often display significant biological activities. For instance, studies have shown that morpholine derivatives can exhibit:

  • Antimicrobial Properties : Effective against various pathogens.
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines .

Medicine

The compound is being investigated for its potential therapeutic uses. It may act as a precursor for drug development, particularly in creating new analgesics or anti-inflammatory agents. The mechanism of action often involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors associated with disease processes .

Industry

In industrial applications, 1-(Morpholin-2-yl)butan-2-one is utilized in the production of various chemicals and materials. Its ability to undergo multiple chemical transformations makes it valuable in synthesizing specialty chemicals.

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of morpholine-based compounds, including 1-(Morpholin-2-yl)butan-2-one. The results indicated significant inhibition of cancer cell growth in vitro, with an IC₅₀ value of 1.2 μM against gastric cancer cells . This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Biocatalysis

Research involving a microreactor setup demonstrated the use of immobilized enzymes with 1-(Morpholin-2-yl)butan-2-one as a substrate for kinetic resolution processes. This method showcased enhanced enzyme activity and selectivity, indicating its application in continuous flow biocatalysis for producing enantiopure compounds .

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(Morpholin-2-yl)butan-2-one Morpholin-2-yl group C₈H₁₅NO₂ 157.21 Pharmaceutical intermediate, solubility enhancer
1-(Pyridin-2-yl)butan-2-one Pyridin-2-yl group C₉H₁₁NO 149.19 Neuroprotective agent, pesticide intermediate
1-(2-Bromophenyl)butan-2-one 2-Bromophenyl group C₁₀H₁₁BrO 227.10 Cross-coupling reactions, synthetic chemistry
1-(4-Iodophenyl)butan-2-one 4-Iodophenyl group C₁₀H₁₁IO 274.10 Halogenated intermediate, radiopharmacy
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-Hydroxyphenyl, methyl groups C₁₁H₁₄O₂ 178.23 High-purity research reagent, materials science
1-[4-(Trifluoromethyl)phenyl]butan-2-one 4-Trifluoromethylphenyl group C₁₁H₁₁F₃O 216.20 Fluorinated building block, agrochemicals

Biological Activity

1-(Morpholin-2-yl)butan-2-one is a morpholine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

1-(Morpholin-2-yl)butan-2-one is characterized by its morpholine ring, which is known for its ability to enhance the bioactivity of various compounds. The chemical structure can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

This compound's unique structural features contribute to its interaction with biological targets, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Research indicates that morpholine derivatives, including 1-(Morpholin-2-yl)butan-2-one, exhibit significant antibacterial properties. A study highlighted the effectiveness of morpholine-containing compounds against multidrug-resistant (MDR) bacteria. Although specific data for 1-(Morpholin-2-yl)butan-2-one was not provided, the general trend suggests that compounds with similar structures can potentiate antibiotic efficacy and inhibit bacterial efflux pumps, enhancing their therapeutic potential against resistant strains .

Anticancer Activity

The anticancer potential of 1-(Morpholin-2-yl)butan-2-one has been explored in various studies. For instance, related morpholine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain morpholine-based compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Compound Cell Line IC50 (µM)
1-(Morpholin-2-yl)butan-2-oneNUGC-3 (Gastric)Not Specified
Morpholine Derivative AMCF-7 (Breast)15.63
Morpholine Derivative BOVXF 899 (Ovarian)2.76

Enzyme Inhibition

Another area of interest is the enzyme inhibition activity associated with morpholine derivatives. The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, studies have shown that morpholine-containing compounds can act as effective inhibitors of lipases and other enzymes involved in metabolic processes .

Case Studies and Research Findings

  • Study on Antimicrobial Action : A recent investigation focused on the antimicrobial properties of morpholine derivatives, including 1-(Morpholin-2-yl)butan-2-one. The results indicated that these compounds could significantly inhibit bacterial growth in vitro, particularly against strains exhibiting resistance to conventional antibiotics .
  • Anticancer Efficacy : In vitro studies involving cancer cell lines such as MCF-7 and NUGC-3 revealed that certain morpholine derivatives could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to increased expression of pro-apoptotic markers and decreased viability of cancer cells .
  • Enzyme Activity Modulation : Research demonstrated that 1-(Morpholin-2-yl)butan-2-one could modulate enzyme activity related to lipid metabolism, suggesting its potential role in managing metabolic disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(Morpholin-2-yl)butan-2-one, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis of 1-(Morpholin-2-yl)butan-2-one typically involves nucleophilic substitution or condensation reactions. For example, the morpholine ring can be introduced via reaction of a secondary amine with a ketone precursor like butan-2-one. Optimization may include adjusting solvent polarity (e.g., using DMF or THF), temperature control (room temperature to reflux), and catalytic systems (e.g., acid/base catalysts). A study on structurally similar ketones demonstrated that water addition can enhance enantiomeric excess (ee) in asymmetric syntheses, suggesting solvent and additive selection are critical . Purification often involves column chromatography or recrystallization, with purity validated via HPLC or NMR.

Q. Which spectroscopic techniques are most effective for characterizing 1-(Morpholin-2-yl)butan-2-one, and how should data interpretation address structural ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Key for identifying the morpholine ring (e.g., δ ~3.5–4.0 ppm for N-CH2-O protons) and ketone moiety (δ ~2.1 ppm for the carbonyl adjacent methyl group). Compare with databases like PubChem or literature spectra of analogous compounds (e.g., 1-(pyridin-2-yl)butan-2-one ).
  • FT-IR : Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and morpholine ring vibrations (C-O-C ~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+ for C9H15NO2: 169.3 g/mol). Discrepancies between predicted and observed data may require DFT computational validation .

Q. What safety protocols are recommended for handling 1-(Morpholin-2-yl)butan-2-one in laboratory settings?

  • Methodological Answer : While direct safety data for this compound are limited, structurally related morpholine derivatives (e.g., 4-(3,3-diphenyl-2-propen-1-yl)morpholine) require precautions against acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid dust formation and ensure adequate ventilation .

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring in 1-(Morpholin-2-yl)butan-2-one be performed using Cremer-Pople puckering coordinates?

  • Methodological Answer : The Cremer-Pople parameters quantify ring puckering by defining a mean plane and calculating out-of-plane displacements. For the morpholine ring:
  • Use crystallographic data (if available) or DFT-optimized geometries to derive puckering amplitudes (q) and phase angles (θ).
  • Software like ORTEP-3 or SHELXL can visualize puckering modes (e.g., chair vs. boat conformations) .
  • Compare with experimental data (e.g., X-ray structures of similar compounds) to assess energy barriers between conformers and their impact on reactivity .

Q. How do SHELX programs address challenges in refining the crystal structure of 1-(Morpholin-2-yl)butan-2-one, particularly with twinned or low-resolution data?

  • Methodological Answer :
  • SHELXL : Refines small-molecule structures using least-squares minimization. For twinned data, apply the TWIN/BASF commands to model twin domains.
  • SHELXE : Resolves phase problems in experimental phasing, useful for low-resolution datasets. Validate refinement with R-factors (<5% for high-quality data) and residual density maps .
  • Example: A study on β-carboline derivatives used SHELX to resolve pseudosymmetry in crystals, a common issue with heterocyclic compounds .

Q. How can researchers reconcile discrepancies between computational predictions (e.g., NMR chemical shifts) and experimental observations for 1-(Morpholin-2-yl)butan-2-one?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts using GIAO methods. Compare with experimental data to identify outliers.
  • Solvent Effects : Include solvent models (e.g., PCM for DMSO) in calculations, as solvent polarity significantly shifts proton environments .
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static DFT models fail .

Q. What strategies are effective for resolving contradictory data in reaction mechanisms involving 1-(Morpholin-2-yl)butan-2-one?

  • Methodological Answer :
  • Kinetic Studies : Use stopped-flow spectroscopy or quench experiments to identify intermediates. For example, monitor the formation of enolate species in base-catalyzed reactions.
  • Isotopic Labeling : Introduce 13C or 15N labels at the ketone or morpholine nitrogen to trace mechanistic pathways via NMR or MS .
  • Theoretical Modeling : Combine DFT with experimental kinetics to validate proposed transition states or rate-determining steps .

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